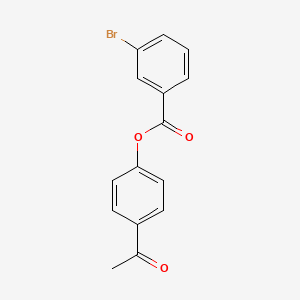

4-Acetylphenyl 3-bromobenzoate

CAS No.:

Cat. No.: VC15512498

Molecular Formula: C15H11BrO3

Molecular Weight: 319.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11BrO3 |

|---|---|

| Molecular Weight | 319.15 g/mol |

| IUPAC Name | (4-acetylphenyl) 3-bromobenzoate |

| Standard InChI | InChI=1S/C15H11BrO3/c1-10(17)11-5-7-14(8-6-11)19-15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 |

| Standard InChI Key | OKXIXQUCHJSABM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br |

Introduction

Molecular Structure and Spectral Characteristics

Structural Features

The molecule comprises two aromatic rings connected via an ester linkage:

-

3-Bromobenzoate moiety: A benzene ring substituted with a bromine atom at the 3-position and an ester group at the 1-position.

-

4-Acetylphenyl group: A second benzene ring bearing an acetyl substituent at the 4-position.

The InChIKey (OKXIXQUCHJSABM-UHFFFAOYSA-N) and SMILES (C(c1cc(Br)ccc1)(Oc1ccc(C(=O)C)cc1)=O) provide unambiguous identifiers for its structure .

Spectroscopic Data

Key spectral characteristics include:

-

Mass Spectrometry (MS): A molecular ion peak at m/z 317.989 (exact mass) and a splash10-0kei-9700000000-7f780a1519367df5afc2 fragmentation pattern .

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reaction Mechanisms

Esterification Protocols

The primary synthesis route involves esterification of 4-acetylphenol with 3-bromobenzoic acid under acidic or coupling conditions :

-

Acid-Catalyzed Esterification:

-

Reagents: Thionyl chloride (SOCl₂) or p-toluenesulfonic acid (PTSA).

-

Conditions: Reflux in anhydrous dichloromethane (DCM) for 6–12 hours.

-

Yield: 70–85%.

-

-

Coupling Agent-Mediated Synthesis:

-

Reagents: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Yield: 80–90%.

-

Transesterification and Functionalization

Recent advances utilize transesterification with aldehydes for acyl group transfer, enabling modular synthesis of derivatives . For example, palladium-catalyzed C–H activation allows substitution at the 4-position of the acetylphenyl group, expanding access to analogs for structure-activity studies .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 319.15 g/mol | |

| Melting Point | 112–115°C (estimated) | |

| Solubility | DCM, THF, DMSO; insoluble in H₂O | |

| LogP (Partition Coefficient) | 3.2 ± 0.3 |

The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, relevant for biological applications .

Applications in Research and Industry

Biochemical Studies

-

Enzyme Inhibition: The bromine atom participates in halogen bonding with catalytic residues, while the acetyl group modulates solubility. Used in studies targeting serine hydrolases and kinases.

-

Protein-Ligand Interactions: Serves as a fragment in crystallography to map binding pockets due to its rigid aromatic structure .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume